Piclamilast Demonstrates Superior Inhibition of Neutrophil Respiratory Burst vs. Theophylline and Prednisolone in COPD Patient Sputum Cells
In head-to-head in vitro testing using sputum cells from stable COPD patients, piclamilast achieved 70.6 ± 4.5% maximal inhibition of FMLP-induced respiratory burst at 100 μM, compared to only 6 ± 2% for theophylline and 7.8 ± 6.2% for prednisolone (both p < 0.05 vs. piclamilast) [1]. In mild asthmatic sputum cells, piclamilast achieved near-complete inhibition (97.5 ± 5% at 100 μM), while theophylline and prednisolone produced only 27 ± 15% and 16 ± 6% maximal inhibition, respectively [1].
| Evidence Dimension | Maximal inhibition of FMLP-induced respiratory burst in sputum cells |
|---|---|
| Target Compound Data | COPD: 70.6 ± 4.5% at 100 μM; Asthma: 97.5 ± 5% at 100 μM |
| Comparator Or Baseline | Theophylline (COPD: 6 ± 2%; Asthma: 27 ± 15%); Prednisolone (COPD: 7.8 ± 6.2%; Asthma: 16 ± 6%) |
| Quantified Difference | Piclamilast achieves ~12-fold higher inhibition vs. theophylline and ~9-fold higher vs. prednisolone in COPD cells |
| Conditions | Sputum cells from mild asthmatics and stable COPD patients; 10 μM FMLP stimulation; luminol-dependent chemiluminescence detection |
Why This Matters
For researchers evaluating PDE4 inhibition in inflammatory airway disease models, this direct comparison establishes piclamilast's functional superiority over traditional bronchodilator (theophylline) and corticosteroid (prednisolone) mechanisms in suppressing neutrophil oxidative burst—a key pathogenic driver in COPD and asthma.
- [1] Beeh KM, et al. Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung. 2004;182(6):369-377. View Source
